8-Amino-2-naphthoic acid

Description

Historical Context and Emerging Significance in Naphthalene (B1677914) Chemistry

The chemistry of naphthalene and its derivatives has been a cornerstone of organic chemistry since the 19th century, initially driven by the burgeoning dye industry. The isolation of naphthalene from coal tar opened up a vast field of aromatic chemistry, with scientists exploring the synthesis and reactivity of its numerous substituted derivatives. acs.org The development of methods to introduce functional groups such as amino and carboxyl moieties onto the naphthalene ring was a critical step, leading to the synthesis of a wide array of isomers of aminonaphthoic acid. scispace.com

While early research focused on the synthesis and utilization of various aminonaphthoic acids for dyes, the specific isomer 8-Amino-2-naphthoic acid has gained increasing attention in recent decades. Its particular substitution pattern offers unique steric and electronic properties that researchers are continuing to explore and exploit. The ongoing development of sophisticated synthetic methodologies, including metal-catalyzed cross-coupling reactions and regioselective functionalizations, has further expanded the accessibility and utility of specifically substituted naphthalenes like 8-Amino-2-naphthoic acid. tandfonline.com

Interdisciplinary Relevance in Contemporary Chemical and Biological Sciences

The application of 8-Amino-2-naphthoic acid and its derivatives extends far beyond traditional organic synthesis, demonstrating significant interdisciplinary relevance. In medicinal chemistry, the naphthalene scaffold is a common feature in many therapeutic agents, and aminonaphthoic acids serve as crucial building blocks for novel drug candidates. acs.org For instance, derivatives of 2-naphthoic acid are being investigated as potent antagonists for the P2Y14 receptor, a target for inflammatory and endocrine disorders. acs.orgresearchgate.netacs.org

In the field of materials science, the rigid and planar structure of the naphthalene core, combined with the functional handles of the amino and carboxylic acid groups, makes 8-Amino-2-naphthoic acid a valuable component in the design of novel organic materials. These include fluorescent probes and advanced polymers with specific thermal and optical properties. netascientific.comacs.org Furthermore, the fluorescent properties of aminonaphthol derivatives, which are structurally related to aminonaphthoic acids, are being harnessed to develop probes for biological imaging. medchemexpress.com

Fundamental Structural Characteristics and Reactive Sites for Research Investigation

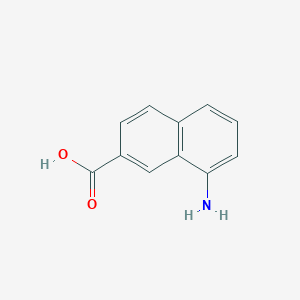

The structure of 8-Amino-2-naphthoic acid is characterized by a naphthalene ring system with an amino group at the C-8 position and a carboxylic acid group at the C-2 position. chemicalbook.com This specific arrangement of functional groups dictates its chemical reactivity and physical properties. The naphthalene core itself is an electron-rich aromatic system, susceptible to electrophilic substitution reactions.

The two primary reactive sites are the amino group (-NH2) and the carboxylic acid group (-COOH). The amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of other functional groups. mdpi.com The carboxylic acid group is acidic and can be converted into esters, amides, and acid chlorides, providing another avenue for chemical modification. sigmaaldrich.com The spatial proximity of the peri-substituted amino group to the other ring system can also influence the molecule's conformation and reactivity in unique ways compared to other isomers.

Interactive Data Table: Physicochemical Properties of 8-Amino-2-naphthoic Acid

| Property | Value | Source |

| CAS Number | 5043-19-6 | achemblock.com |

| Molecular Formula | C11H9NO2 | achemblock.com |

| Molecular Weight | 187.19 g/mol | chemicalbook.com |

| IUPAC Name | 8-aminonaphthalene-2-carboxylic acid | achemblock.com |

| Purity | >95% | achemblock.com |

Overview of Key Research Domains and Potential Applications

The unique characteristics of 8-Amino-2-naphthoic acid have led to its investigation in several key research domains.

Dye Synthesis: Historically, aminonaphthoic acids have been fundamental intermediates in the synthesis of azo dyes. The amino group can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors. asianpubs.org While specific research on 8-Amino-2-naphthoic acid in modern dye synthesis is less prevalent than for other isomers like H-acid, its potential as a scaffold for specialty dyes remains.

Medicinal Chemistry: The naphthalene core is a recognized pharmacophore, and derivatives of 2-naphthoic acid are actively being explored for their therapeutic potential. Research has shown that substituted naphthoic acids can act as antagonists for G protein-coupled receptors, such as the P2Y14 receptor, which is implicated in inflammatory processes. acs.orgresearchgate.netacs.org The ability to functionalize both the amino and carboxylic acid groups of 8-Amino-2-naphthoic acid allows for the systematic modification of its structure to optimize binding affinity and selectivity for biological targets.

Fluorescent Probes: The naphthalene moiety is inherently fluorescent, and its photophysical properties can be tuned by the introduction of substituents. Derivatives of aminonaphthoic acids are being investigated as fluorescent probes for the detection of various analytes, including metal ions and biological molecules. researchgate.net The amino and carboxylic acid groups can serve as binding sites for specific targets, with the binding event leading to a change in the fluorescence signal. For example, derivatives of 2-naphthoic acid have been functionalized to create highly potent fluorescent molecular probes for the P2Y14 receptor. acs.orgresearchgate.net

Materials Science: In materials science, the rigid and planar structure of 8-Amino-2-naphthoic acid makes it an attractive building block for the synthesis of novel polymers and organic materials. Wholly aromatic polyesters derived from related hydroxy-naphthoic acids exhibit liquid crystalline properties and high thermal stability. acs.org The functional groups of 8-Amino-2-naphthoic acid provide sites for polymerization and cross-linking, enabling the creation of materials with tailored properties for applications in electronics and optics.

Interactive Data Table: Spectroscopic Data for a Related Naphthoic Acid Derivative (6-Amino-2-naphthoic acid monohydrate)

| Spectroscopic Data | Value | Source |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P b c n | iucr.org |

| a (Å) | 22.582 (5) | iucr.org |

| b (Å) | 12.222 (2) | iucr.org |

| c (Å) | 6.9793 (14) | iucr.org |

| Volume (ų) | 1926.4 (7) | iucr.org |

| Calculated Density (Mg m⁻³) | 1.415 | iucr.org |

Properties

IUPAC Name |

8-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWULNOSRHQTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540925 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-19-6 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes to 8-Amino-2-naphthoic Acid

The preparation of 8-amino-2-naphthoic acid can be achieved through various synthetic pathways, often starting from readily available naphthalene (B1677914) derivatives.

A common laboratory-scale synthesis involves the hydrolysis of its corresponding ester, ethyl 8-amino-2-naphthoate. prepchem.com This reaction is typically carried out by stirring the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), in the presence of a co-solvent like dioxane to ensure miscibility. prepchem.com The reaction proceeds to yield 8-amino-2-naphthoic acid and ethanol.

Another significant precursor is 8-nitro-2-naphthonitrile. The synthesis from this starting material involves the reduction of the nitro group to an amino group and the hydrolysis of the nitrile to a carboxylic acid. This transformation highlights the utility of nitro- and cyano-substituted naphthalenes as versatile intermediates.

Furthermore, 8-nitro-2-naphthylamine can serve as a starting point. lookchem.com A process involving the nitration of 2-amino-1-naphthalene sulfonic acid (Tobias acid) can produce 8-nitro-2-amino-1-naphthalene sulfonic acid. google.com Subsequent hydrolysis of this intermediate yields 8-nitro-2-naphthylamine, which can then be converted to 8-amino-2-naphthoic acid. google.com This route is notable as it avoids the use of the carcinogenic beta-naphthylamine. google.com

A historical method for producing a related compound, 8-amino-1-naphthoic acid, involves the amination of an 8-halogen-1-naphthoic acid under heat and pressure, often in the presence of a copper catalyst. google.com While this method applies to a different isomer, it illustrates a general strategy for introducing an amino group onto the naphthalene ring.

| Starting Material | Key Reagents/Conditions | Product | Reference |

| Ethyl 8-amino-2-naphthoate | 1N NaOH, Dioxane | 8-Amino-2-naphthoic acid | prepchem.com |

| 8-Nitro-2-naphthonitrile | Reduction and Hydrolysis | 8-Amino-2-naphthoic acid | |

| 2-Amino-1-naphthalene sulfonic acid (Tobias acid) | Nitration, Hydrolysis | 8-Nitro-2-naphthylamine | google.com |

| 8-Halogen-1-naphthoic acid | Aminating agent, Heat, Pressure, Copper catalyst | 8-Amino-1-naphthoic acid | google.com |

Derivatization and Functionalization Strategies of the Amino and Carboxylic Acid Moieties

The presence of both an amino group and a carboxylic acid group on the 8-amino-2-naphthoic acid backbone allows for a wide array of functionalization reactions, enabling the synthesis of a diverse library of derivatives.

The amino group of 8-amino-2-naphthoic acid can readily undergo N-functionalization reactions. For instance, in the synthesis of more complex heterocyclic structures, the amino group can be protected, for example, with a Boc (tert-butyloxycarbonyl) group. nih.gov This protected intermediate can then be coupled with other molecules, such as anilines, to form amide bonds. nih.gov Subsequent deprotection of the amino group allows for further transformations. nih.gov

Standard amide coupling reactions are also employed to create derivatives. For example, the amino group of a related piperidine-substituted naphthoic acid derivative has been acylated with various acids, such as 4-pentynoic and 6-heptynoic acids, to form the corresponding amides. acs.org These reactions are typically carried out using standard coupling reagents. acs.org

The carboxylic acid group of 8-amino-2-naphthoic acid is also a key site for derivatization. Esterification is a common transformation, often achieved by refluxing the acid with an excess of an alcohol, such as ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid. vulcanchem.com This reaction is reversible and is driven to completion by using an excess of the alcohol.

The carboxylic acid can also be converted to other functional groups. For example, it can be reduced to an aldehyde. nih.gov In one synthetic route, the methyl ester of a related 3-amino-2-naphthoic acid derivative was reduced to the corresponding aldehyde using DIBAL-H (diisobutylaluminium hydride). nih.gov

Beyond functionalization of the amino and carboxylic acid groups, the naphthalene ring itself can be strategically modified. One such modification is bromination. For example, 8-amino-2-naphthoic acid can be converted to 8-bromo-2-naphthoic acid. prepchem.com This reaction typically involves diazotization of the amino group followed by a Sandmeyer-type reaction with a bromide source.

The introduction of other substituents onto the naphthalene ring is crucial for tuning the electronic and steric properties of the molecule, which is particularly important in the development of biologically active compounds.

Synthesis of Related Amino-Naphthoic Acid Isomers and Analogs for Comparative Studies

The synthesis of various isomers and analogs of amino-naphthoic acids is essential for comparative studies, particularly in medicinal chemistry and materials science, to understand structure-activity relationships.

For example, 3-amino-2-naphthoic acid is synthesized by heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849) under pressure in the presence of a catalyst like zinc chloride. This method provides a route to an important isomer for comparative analysis.

The synthesis of 6-amino-2-naphthoic acid has been described via two main routes: one starting from 6-bromo-2-naphthylamine and another from 6-nitro-2-naphthylamine. researchgate.net The former route was found to be more convenient and produced the compound in satisfactory quantities. researchgate.net

Furthermore, research into the synthesis of various aminohydroxynaphthoic acids has been undertaken to explore their potential as dye intermediates, drawing parallels to the commercially important aminohydroxynaphthalene sulfonic acids. gla.ac.uk These synthetic efforts often involve multi-step sequences starting from substituted naphthalenes.

Synthesis of 3-Amino-2-naphthoic Acid Derivatives

The synthesis of 3-amino-2-naphthoic acid is a well-established process, frequently involving the amination of 3-hydroxy-2-naphthoic acid under pressure. A common method involves heating 3-hydroxy-2-naphthoic acid with ammonia in an autoclave. chemicalbook.comorgsyn.org The reaction is typically catalyzed by metal salts, with zinc chloride being a frequently employed catalyst. chemicalbook.comorgsyn.org

In a representative procedure, 3-hydroxy-2-naphthoic acid is heated with a concentrated ammonia solution in the presence of zinc chloride at temperatures around 195°C for an extended period, such as 72 hours. chemicalbook.com The pressure in the reactor can reach between 1.38 and 2.75 MPa. chemicalbook.com Following the reaction, the product is worked up through a series of acidification and neutralization steps. The crude product is often purified by recrystallization from solvents like ethanol, yielding a yellowish-green solid. chemicalbook.com Yields for this process are reported to be in the range of 66-70%. orgsyn.org

Derivatives of 3-amino-2-naphthoic acid are utilized in the synthesis of more complex heterocyclic systems. For instance, it serves as a precursor in the Niementowski 4-oxoquinazoline synthesis to produce benzo(6,7)-4-oxoquinazolines. zenodo.org This involves the condensation of 3-amino-2-naphthoic acid with various acid amides. zenodo.org It is also used in Friedländer hetero-annulation reactions to synthesize carbazole-fused benzoquinolines and pyridocarbazoles. chemicalbook.com

Table 1: Synthesis of 3-Amino-2-naphthoic Acid

| Parameter | Value |

|---|---|

| Starting Material | 3-Hydroxy-2-naphthoic acid |

| Reagents | Ammonia, Zinc Chloride |

| Temperature | ~195°C chemicalbook.com |

| Pressure | 1.38–2.75 MPa chemicalbook.com |

| Reaction Time | ~72 hours chemicalbook.com |

| Reported Yield | 66–70% orgsyn.org |

Synthetic Pathways for Fmoc-3-amino-2-naphthoic acid

Fmoc-3-amino-2-naphthoic acid is a key building block in peptide chemistry. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amine functionality, which is crucial for solid-phase peptide synthesis. chemimpex.com This protection allows for the sequential addition of amino acids to a growing peptide chain. chemimpex.comnih.gov

The synthesis involves the reaction of 3-amino-2-naphthoic acid with a Fmoc-donating reagent. The Fmoc group is stable under the conditions required for peptide coupling but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to allow for the next coupling step. nih.gov The naphthalene core of this building block can impart specific hydrophobic characteristics to the resulting peptides, potentially influencing their structure and bioavailability. chemimpex.com

Preparation of 6-Amino-2-naphthoic acid and its Derivatives

Several synthetic routes to 6-amino-2-naphthoic acid have been developed. One effective method proceeds via 6-bromo-2-naphthylamine, which provides the target compound in satisfactory quantities. researchgate.net Another approach involves the nitration of 2-naphthylamine, though this can result in lower yields of the desired 6-nitro-2-naphthylamine intermediate. researchgate.net

A more recent and industrially applicable method is the Bucherer reaction, starting from 6-hydroxy-2-naphthoic acid. google.com This reaction involves heating the hydroxy acid with ammonia in the presence of a sulfite (B76179) or bisulfite. google.com The reaction is typically conducted under pressure (0.2 to 1.0 MPa) and at elevated temperatures (110 to 150°C) for several hours. google.com The resulting 6-amino-2-naphthoic acid can then be used to produce derivatives such as 6-bromo-2-naphthoic acid via a diazotization reaction followed by treatment with copper bromide. google.com

Synthesis of Aminonaphthol Derivatives (e.g., 8-Amino-2-naphthol)

8-Amino-2-naphthol (B94697) is a valuable dyestuff intermediate. google.com A common synthetic pathway begins with the sulfonation of naphthalene to produce 2-naphthalene-sulfonic acid. Nitration followed by reduction yields a mixture of Cleve's acids (1,6- and 1,7-isomers). google.com The separation of these isomers is challenging, but once isolated, the 1,7-Cleve's acid (2-amino-7-naphthalenesulfonic acid) can be fused with caustic potash to yield 8-amino-2-naphthol. google.com

An alternative route involves the nitration of 2-amino-1-naphthalene sulfonic acid (Tobias acid) at low temperatures (-10 to -20°C). google.com This produces a mixture of 5-nitro and 8-nitro isomers. A specialized hydrolysis process allows for the separation of the 8-nitro isomer of Tobias acid. This intermediate is then diazotized to give 8-nitro-2-naphthol, which is subsequently reduced to afford the final product, 8-amino-2-naphthol. google.com

Catalytic Approaches and Optimized Synthetic Protocols

Application of Phosphorus(III) Compounds in Amidation Reactions

Phosphorus(III) compounds have been demonstrated to be effective catalysts for the synthesis of arylamides of 3-hydroxy-2-naphthoic acid. ucj.org.ua Catalysts such as phosphorus trichloride (B1173362) and phosphorous acid can facilitate the acylation of various arylamines with 3-hydroxy-2-naphthoic acid in high-boiling solvents like ortho-xylene. ucj.org.ua These reactions proceed in high, often nearly quantitative, yields using only a small amount of catalyst (e.g., 2 mol%). ucj.org.uaucj.org.ua

The proposed mechanism involves the in-situ formation of an arylamine phosphite (B83602). ucj.org.ua This intermediate can then act as a P=O–oxygen nucleophilic catalyst, reacting with the 3-hydroxy-2-naphthoic acid to form a phosphite ester, which is subsequently attacked by a free arylamine molecule to produce the desired arylamide. ucj.org.ua This catalytic method is applicable to a wide range of substituted anilines. ucj.org.ua

Table 2: Catalytic Amidation of 3-Hydroxy-2-naphthoic Acid

| Parameter | Details |

|---|---|

| Reaction Type | Acylation of arylamines with 3-hydroxy-2-naphthoic acid |

| Catalysts | Phosphorus trichloride, Phosphorous acid ucj.org.uaucj.org.ua |

| Catalyst Loading | ~2 mol% ucj.org.ua |

| Solvent | ortho-xylene ucj.org.ua |

| Key Feature | High to quantitative yields for a variety of arylamides ucj.org.ua |

Development of Asymmetric Synthetic Routes and Chiral Induction Methods

The asymmetric synthesis of amino acids and their derivatives is of significant interest, particularly for pharmaceutical applications. Various strategies have been developed to control stereochemistry during synthesis.

One prominent method involves the alkylation of chiral Schiff bases derived from amino acids. For instance, a Schiff base prepared from glycine (B1666218) t-butyl ester and a chiral auxiliary like (1S,2S,5S)-2-hydroxypinan-3-one can be alkylated to produce α-amino acid derivatives with high enantioselectivity. rsc.org Another powerful approach utilizes chiral Ni(II) complexes of Schiff bases derived from glycine or other amino acids. mdpi.comnih.gov These square-planar complexes can be alkylated to introduce side chains with a high degree of stereocontrol, dictated by the chiral ligand. mdpi.comnih.gov The chiral auxiliary can often be recycled after the reaction. mdpi.com

Phase-transfer catalysis has also been successfully employed for the catalytic asymmetric synthesis of cyclic α-alkyl-amino acid derivatives, which contain a tetrasubstituted α-carbon. nih.gov Furthermore, the concept of chiral induction has been explored where a chiral molecule influences the stereochemical outcome of a reaction. For example, chiral amines can act as initiators in the ring-opening polymerization of amino acid N-carboxy-anhydrides, inducing a preferred helical sense in the resulting polymer chain. rsc.org Similarly, chiral sugars have been shown to mediate the enantioselective synthesis of amino acid precursors. nih.gov

Mechanistic Studies of Reactions Involving Naphthoic Acid Derivatives

Reaction Mechanism Elucidation in Naphthoic Acid Synthesis and Rearrangements

The synthesis of naphthoic acid derivatives can be achieved through various routes, with recent research shedding light on unexpected and novel transformations. One such area of study involves the rearrangement of oxabenzonorbornadienes, which serve as versatile precursors to hydroxynaphthoic acid esters. These studies have not only provided new synthetic methodologies but have also corrected previous mischaracterizations of reaction products, underscoring the importance of rigorous mechanistic investigation. srce.hr

The use of Lewis acids to mediate the transformation of oxabenzonorbornadienes has emerged as a powerful strategy for the synthesis of 1-hydroxy-2-naphthoic acid esters. srce.hrwikipedia.org This method relies on an unexpected Lewis-acid-catalyzed 1,2-acyl shift, a type of rearrangement that is relatively rare for electron-deficient acyl groups. srce.hr The choice of Lewis acid is critical for the efficiency of this transformation, with studies showing that different Lewis acids can lead to varying yields and degrees of side reactions.

Initial optimization studies for the formation of naphthoic acid derivatives from oxabenzonorbornadiene substrates explored a range of Lewis acids. The selection of the optimal Lewis acid is crucial for facilitating the desired acyl shift. For instance, in the conversion of a particular oxabenzonorbornadiene to its corresponding naphthoic acid derivative, boron trifluoride diethyl etherate (BF₃·OEt₂) was found to be the most effective Lewis acid at room temperature. srce.hr The reaction proceeds efficiently in solvents like 1,2-dichloroethane. srce.hr It is noteworthy that the use of substoichiometric amounts of the Lewis acid often results in incomplete conversion, supporting the stoichiometric involvement of the Lewis acid in the reaction mechanism through the formation of an O-B bond that is later cleaved during hydrolytic workup. srce.hr

The table below summarizes the effect of different Lewis acids on the yield of a representative naphthoic acid derivative from an oxabenzonorbornadiene precursor.

| Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| BF₃·OEt₂ | 1,2-Dichloroethane | Room Temp | 85 |

| TiCl₄ | 1,2-Dichloroethane | Room Temp | 60 |

| SnCl₄ | 1,2-Dichloroethane | Room Temp | 55 |

| AlCl₃ | 1,2-Dichloroethane | Room Temp | 45 |

| ZnCl₂ | 1,2-Dichloroethane | Room Temp | 30 |

This table presents illustrative data based on findings that show BF₃·OEt₂ to be a superior Lewis acid for this transformation. srce.hr

The core of the Lewis-acid-mediated transformation of oxabenzonorbornadienes is a 1,2-acyl shift occurring via a carbocationic intermediate. The proposed mechanism begins with the opening of the oxa-bridge of the oxabenzonorbornadiene, a step that is directed by the stability of the resulting carbocation. srce.hr For the formation of 1-hydroxy-2-naphthoic acid esters, the oxa-bridge opens to form an allylic and benzylic carbocation at the C4 position. srce.hr This preference for ionization at C4 is likely influenced by the destabilizing inductively electron-withdrawing effect of the ester group at C1, which would disfavor the formation of a carbocation at that position. srce.hr

Following the formation of this key carbocationic intermediate, a 1,2-acyl shift takes place. srce.hr This rearrangement is consistent with previously observed 1,2-acyl shifts in other acid-mediated reactions. The migration of the acyl group leads to a new carbocationic species, which then undergoes rearomatization to furnish the final naphthol product. srce.hr The regioselectivity of the initial oxa-bridge opening is a critical factor determining the final product. In cases where substituents on the oxabenzonorbornadiene skeleton can stabilize a carbocation at a different position, alternative rearrangement pathways can be observed, leading to different constitutional isomers of the naphthoic acid ester. For example, the presence of a substituent at the C3 position can stabilize a carbocation at C1, leading to the formation of 1-hydroxy-4-naphthoic acid esters instead. srce.hr

The final step in the formation of the naphthoic acid derivative from the rearranged carbocationic intermediate is rearomatization. This process can occur through two principal pathways: a 1,2-hydride shift followed by deprotonation, or a direct deprotonation followed by protonation. srce.hr

Evidence for the involvement of a 1,2-hydride shift in the formation of naphthols from oxabenzonorbornadienes has been previously reported. srce.hr In this pathway, a hydride ion (H⁻) migrates from an adjacent carbon to the carbocationic center, effectively moving the positive charge. Subsequent loss of a proton from the resulting intermediate leads to the aromatic naphthol ring system. srce.hrresearchgate.net

Alternatively, a simple deprotonation of the carbocationic intermediate can occur, which would yield a boron enolate in the presence of a boron-based Lewis acid. srce.hr This enolate intermediate would then be protonated during the hydrolytic workup to give the final naphthol product. srce.hr The specific pathway that predominates can be influenced by the structure of the intermediate and the reaction conditions.

Mechanistic Insights into Heterocyclic Compound Formation

The synthesis of heterocyclic compounds fused to a naphthalene (B1677914) core represents an important area of organic chemistry. Aminonaphthoic acids are particularly useful precursors for the construction of such systems, as exemplified by the Niementowski 4-oxoquinazoline synthesis.

The Niementowski reaction is a classic method for the synthesis of 4-oxo-3,4-dihydroquinazolines, which involves the condensation of an anthranilic acid with an amide. wikipedia.orgyok.gov.tr This reaction has been successfully applied to 3-amino-2-naphthoic acid and its derivatives to produce benzo researchgate.netthieme-connect.de-4-oxoquinazolines. thieme-connect.de The study of this reaction with naphthoic acid derivatives has provided additional evidence for the proposed reaction mechanism. thieme-connect.de

The original Niementowski synthesis often requires high temperatures, typically by heating a mixture of the aminonaphthoic acid with an appropriate acid amide. thieme-connect.de A modified version of the reaction involves the condensation of a 3-N-acylamino-2-naphthoic acid with formamide. thieme-connect.de These condensations have been studied systematically with various acid amides to yield a range of 2-substituted benzo researchgate.netthieme-connect.de-4-oxoquinazolines. thieme-connect.de

The mechanism of the Niementowski reaction is thought to proceed through the formation of key intermediates. While a definitive, universally accepted mechanism for all substrates and conditions remains a subject of study, a plausible pathway has been proposed based on experimental observations, including the isolation of reaction intermediates in some cases. thieme-connect.de

The reaction is believed to initiate with the formation of an N-acylaminonaphthoic acid, which then cyclizes to form a benzoxazinone (B8607429) intermediate. This benzoxazinone can then react with an amine source, such as ammonia (B1221849) derived from the amide reactant, to open the oxazinone ring and form a 3-N-acylamino-2-naphthamide. thieme-connect.de Subsequent intramolecular cyclization with the elimination of water leads to the final 4-oxoquinazoline ring system.

Studies on the application of the Niementowski synthesis to 3-amino-2-naphthoic acid have provided evidence supporting this mechanistic framework. thieme-connect.de For example, the synthesis of 2-aryl-benzo researchgate.netthieme-connect.de-4H-3,1-benzoxazin-4-ones and their subsequent conversion to the corresponding benzo(6,7)-4-oxoquinazolines by reaction with amines aligns with the proposed involvement of these intermediates. thieme-connect.de

Structure-reactivity relationships in the Niementowski synthesis are influenced by the nature of the substituents on both the aminonaphthoic acid and the amide reactant. The reactivity of the acid amides generally decreases with increasing molecular weight. srce.hr The electronic properties of substituents on the naphthoic acid ring can also affect the nucleophilicity of the amino group and the electrophilicity of the carboxylic acid group, thereby influencing the rates of the initial acylation and subsequent cyclization steps.

Detailed Mechanisms of Functional Group Interconversions

The functional groups of 8-amino-2-naphthoic acid, the aromatic amine (-NH₂) and the carboxylic acid (-COOH), are pivotal to its chemical reactivity, allowing for a variety of transformations into other functional derivatives. The spatial arrangement of these groups on the naphthalene scaffold influences the mechanisms of these interconversions, particularly in cyclization reactions.

One of the most fundamental interconversions involves the hydrolysis of its corresponding esters. The conversion of ethyl 8-amino-2-naphthoate to 8-amino-2-naphthoic acid is typically achieved through base-catalyzed hydrolysis, or saponification. prepchem.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide, or neutralization during workup with an acid like acetic acid, yields the final carboxylate salt or the neutral carboxylic acid. prepchem.com

The presence of both an amino and a carboxylic acid group on the same naphthalene ring system allows for intramolecular cyclization reactions to form lactams (cyclic amides), particularly under acidic conditions. vulcanchem.com While specific mechanistic studies for 8-amino-2-naphthoic acid are not extensively detailed in this context, the general mechanism for acid-catalyzed lactamization involves the protonation of the carboxylic acid's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen of the amino group. Following the intramolecular attack and formation of a tetrahedral intermediate, a series of proton transfers facilitates the elimination of a water molecule, resulting in the formation of the cyclic amide bond.

Furthermore, the interconversion of functional groups can be part of a tandem reaction sequence. For instance, the reduction of a related compound, 8-nitro-1-naphthoic acid, using zinc in acetic acid does not simply yield the expected amino acid. Instead, it results in the formation of 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid. researchgate.net This transformation involves multiple interconversions. The reaction is believed to proceed through the reduction of the nitro group to a reactive intermediate, such as a nitrenium ion. This electrophilic species is then trapped intramolecularly by the carbonyl oxygen of the carboxylic acid group. The subsequent condensation with acetic acid (the solvent and reagent) leads to the formation of the oxazole (B20620) ring. This illustrates a complex interplay where the reduction of one functional group initiates a cascade of events leading to a new heterocyclic system. researchgate.net

The carboxylic acid moiety can also be converted into various amide derivatives through coupling reactions. Copper-catalyzed oxidative amidation provides a method to form amides from nonactivated carboxylic acids and azoles, with molecular oxygen acting as an activating reagent. beilstein-journals.org The proposed mechanism suggests that a copper catalyst acts as a Lewis acid to activate the carboxylic acid. beilstein-journals.org Concurrently, it forms a Cu(II) superoxide (B77818) species that attacks the activated acid, leading to a key copper peroxycarboxylate intermediate which then facilitates the amidation. beilstein-journals.org

The amino group can also undergo interconversions such as N-alkylation. In the synthesis of derivatives for biological screening, a piperidine-substituted naphthoic acid ethyl ester was successfully N-alkylated using reagents like tert-butyl (3-bromopropyl)carbamate. acs.org This reaction follows a standard nucleophilic substitution mechanism where the nitrogen atom of the amino group acts as the nucleophile, displacing a halide from the alkylating agent.

The following table summarizes key functional group interconversions involving naphthoic acid derivatives.

| Starting Material | Reagent(s) / Conditions | Product | Reaction Type | Source(s) |

| Ethyl 8-amino-2-naphthoate | 1. 1N NaOH, Dioxane, rt, 3h; 2. Acetic Acid | 8-Amino-2-naphthoic acid | Ester Hydrolysis (Saponification) | prepchem.com |

| 8-Nitro-1-naphthoic acid | Zinc, Acetic Acid | 2-Methylnaphtho[1,2-d]oxazole-9-carboxylic acid | Reductive Cyclization / Condensation | researchgate.net |

| 2-Naphthoic acid | Benzimidazole, 2-Aminopyridine, Cu(OAc)₂, O₂ | N-(pyridin-2-yl)-2-naphthamide | Oxidative Amidation | beilstein-journals.org |

| Piperidine-substituted naphthoic acid ethyl ester | tert-Butyl (3-bromopropyl)carbamate, K₂CO₃, DMF | N-alkylated piperidine-substituted naphthoic acid ester | N-Alkylation | acs.org |

Advanced Spectroscopic and Photophysical Investigations

Excited State Dynamics and Proton Transfer Processes

Upon absorption of light, molecules like 8-Amino-2-naphthoic acid are promoted to an electronic excited state, initiating a series of dynamic processes. mdpi.com The presence of both an amino group (-NH2), which can act as a proton acceptor, and a carboxylic acid group (-COOH), a proton donor, sets the stage for complex excited-state proton transfer (ESPT) phenomena. researchgate.net

Photoacids are compounds that become more acidic in their electronically excited state. bowdoin.edu The naphthalene (B1677914) scaffold is a common framework for studying this phenomenon. nih.gov Aromatic alcohols like 2-naphthol, for instance, show enhanced acidity in the excited state, with its pKa value dropping significantly upon photoexcitation. nih.gov This increased acidity allows it to deprotonate in the excited state, even in neutral solutions, leading to an excited conjugate base that emits fluorescence at a different wavelength. nih.gov

Conversely, aromatic acids such as 2-naphthoic acid exhibit the opposite effect, becoming less acidic and more basic in the excited state. nih.gov Aminonaphthols, which combine both hydroxyl (-OH) and amino (-NH2) groups, are particularly interesting as they possess two sites that can engage in proton transfer. rsc.orgresearchgate.net The amino group's protonation state can dramatically influence the photoacidity of the hydroxyl group. rsc.org In the case of 8-amino-2-naphthol (B94697), the protonated form (NH3+) significantly enhances the photoacidity of the distant -OH group. researchgate.net

Excited State Proton Transfer (ESPT) is a fundamental photochemical reaction where a proton is transferred from one part of a molecule to another or to the surrounding solvent within the lifetime of the excited state. mdpi.com In molecules with multiple potential proton-donating sites, like the cationic form of 8-amino-2-naphthol (8N2OH), the specific ESPT pathway can be complex. bowdoin.edu This compound has two possible sites for ESPT: the hydroxyl group (-OH) and the protonated amine group (-NH3+). bowdoin.edu

Studies have shown that the choice of ESPT pathway is highly dependent on the surrounding environment. bowdoin.edu In aqueous solutions, it is observed that ESPT occurs from the hydroxyl group, leading to the formation of a zwitterion in the excited state. bowdoin.edubowdoin.edu However, in less polar, aprotic solvents like acetonitrile (B52724), the proton transfer occurs from the ammonium (B1175870) group instead. bowdoin.edubowdoin.edu This demonstrates that the solvent plays a critical role in directing the deprotonation pathway from one of the two acidic sites. bowdoin.edu

The photophysical characteristics of aminonaphthols are profoundly affected by solvent polarity and pH. nih.govchemrxiv.org The solvent can influence the ESPT mechanism by its ability to accept or donate hydrogen bonds. bowdoin.edu For example, water can act as both a hydrogen bond donor and acceptor, while acetonitrile is only a hydrogen bond acceptor. bowdoin.edu This difference in hydrogen bonding capability is a key factor in determining whether the -OH or -NH3+ group undergoes ESPT in 8-amino-2-naphthol. bowdoin.edu In methanol, no ESPT was observed from either site, highlighting the specificity of solvent interactions. bowdoin.edu

The pH of the solution acts as a veritable "on/off switch" for the photoacidity of the hydroxyl group in aminonaphthols like 5-amino-2-naphthol (B50111) and 8-amino-2-naphthol. rsc.orgresearchgate.net At low pH, when the amino group is protonated (NH3+), the hydroxyl group becomes a strong photoacid. rsc.orgresearchgate.net In this state, the excited-state pKa* for the -OH group in 8-amino-2-naphthol is approximately 1.1. rsc.orgresearchgate.net However, at higher pH where the amino group is in its neutral form (-NH2), the photoacidity of the hydroxyl group is suppressed, and its pKa* value becomes similar to its ground state pKa of about 9.5. rsc.orgresearchgate.net This dramatic change demonstrates that the protonation state of the amino group controls the ESPT potential of the hydroxyl group. rsc.org

The photochemistry of 8-amino-2-naphthol involves several ground and excited state species that exist in equilibrium. nih.gov In the ground state, the molecule can exist in a cationic form (at low pH), a neutral form, or an anionic form (at high pH). The absorption spectra, however, show little difference between solvents like water and acetonitrile, indicating the ground state is similar in both environments. bowdoin.edu

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are primary tools for investigating the photophysical properties of molecules like 8-Amino-2-naphthoic acid and its analogs. bowdoin.edu These techniques allow for the determination of key parameters that describe the behavior of the molecule in its excited state.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecular environment. mdpi.com

For 1-naphthoic acid, a related compound, studies in micellar solutions have shown that the quantum yield increases as the molecule moves into the nonpolar micellar environment. jocpr.com This enhancement is attributed to the solubilization of the hydrophobic molecule and a reduction in competing deactivation processes that are more prevalent in polar aqueous solutions. jocpr.com

Investigations into 8-amino-2-naphthol (8A2NP) in various surfactant environments (cationic, anionic, and non-ionic) also explore changes in its excited-state deactivation pathways. chemrxiv.org While specific quantum yield and lifetime values for 8-Amino-2-naphthoic acid are not detailed in the provided search results, the data from its close analog, 8-amino-2-naphthol, and related naphthoic acids illustrate the principles of how these properties are modulated by the environment. The lifetime of a fluorophore can be significantly dependent on solvent polarity, with values for similar compounds ranging from 2.3 ns to over 4.0 ns. mdpi.com

Photophysical Data for Related Naphthalene Derivatives Below is a table summarizing fluorescence lifetime data for compounds related to 8-Amino-2-naphthoic acid, demonstrating the influence of the molecular structure and environment.

| Compound | Solvent/Environment | Fluorescence Lifetime (τ) |

| 1-hydroxy-2-naphthoic acid | Chiral Ionic Liquid | ~2.4 ns |

| 6-methoxy-2-naphthalene acetic acid | Chiral Ionic Liquid | ~11.5 ns |

| (S)-Naproxen | Acetonitrile | 7.4 ns |

| (S,S)-NPX-PYR (Naproxen derivative) | Acetonitrile | 3.1 ns |

This table is generated from data on related naphthalene derivatives to illustrate typical fluorescence lifetime values. iastate.edu

Solvatochromic Effects and Internal Charge Transfer (ICT) Characteristics

No studies were identified that specifically investigate the solvatochromic behavior of 8-Amino-2-naphthoic acid. Research on how the absorption and emission spectra of this compound shift in response to solvent polarity, which would indicate the nature of its excited state and potential for intramolecular charge transfer (ICT), is not available in the reviewed literature. While ICT characteristics are common in similar aromatic structures with donor (amino) and acceptor (carboxylic acid) groups, specific experimental data, such as Lippert-Mataga plots or correlations with solvent parameters for 8-Amino-2-naphthoic acid, have not been published.

Time-Resolved Emission Spectroscopy for Kinetic Studies

There is no available research that employs time-resolved emission spectroscopy to study the excited-state kinetics of 8-Amino-2-naphthoic acid. Consequently, data regarding its fluorescence lifetime, excited-state decay pathways, and the rates of radiative and non-radiative processes are unknown.

Quenching Studies and Energy/Electron Transfer Mechanisms

Photoinduced Electron Transfer (PET) in Fluorescent Systems

No literature was found that describes the use of 8-Amino-2-naphthoic acid in photoinduced electron transfer (PET) systems. There are no published studies detailing its behavior as a fluorescent probe whose emission is quenched or enhanced via PET mechanisms in the presence of electron donors or acceptors.

Intermolecular Interactions and Energy Transfer Pathways

Information regarding the specific intermolecular interactions of 8-Amino-2-naphthoic acid in its excited state and its participation in energy transfer pathways is not present in the current scientific literature. Studies detailing mechanisms such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer involving this compound as a donor or acceptor are absent.

Applications in Fluorescent Probes and Chemosensors

Rational Design Principles for Naphthoic Acid-Based Fluorescent Probes and Chemosensors

The construction of effective fluorescent probes from naphthoic acid scaffolds is a deliberate process rooted in fundamental chemical principles. The design strategy focuses on combining a fluorescent signaling unit (fluorophore) with a selective recognition site (receptor) in a single molecule. The interaction between the probe and its target analyte induces a measurable change in the fluorescence signal, such as intensity or wavelength, enabling detection.

The naphthalene (B1677914) core is central to the function of these sensors. nih.gov Naphthalene and its derivatives are polycyclic aromatic hydrocarbons that possess unique photophysical and chemical properties. cncb.ac.cn Their rigid, planar structure and large π-electron conjugated system contribute to high fluorescence quantum yields and excellent photostability, which are essential for sensitive detection. nih.govcncb.ac.cn The introduction of a naphthalene moiety into a probe system can significantly enhance its photo-stability. nih.govcncb.ac.cn

Furthermore, the inherent hydrophobic (lipophilic) nature of the naphthalene structure influences the probe's interaction with its environment and the analyte. nih.gov This property can be tuned to improve solubility in specific media and to facilitate entry into biological cells for imaging applications. The combination of strong fluorescence, photostability, and tunable lipophilicity makes naphthalene derivatives excellent candidates for building organic electronic devices and fluorescent probes. nih.govcncb.ac.cn

The true power of 8-amino-2-naphthoic acid as a sensor platform lies in its capacity for strategic functionalization. The amino (-NH₂) and carboxylic acid (-COOH) groups on the naphthalene ring are key sites for chemical modification, allowing for the attachment of various receptor units designed to bind specific analytes. This process of molecular recognition involves incorporating a binding site for the analyte and a mechanism to translate the binding event into a signal. mdpi.com

By covalently attaching specific ligands, such as iminodiacetate (B1231623) or peptidyl motifs, to the 8-amino-2-naphthoic acid backbone, chemosensors with high selectivity for target metal ions can be created. rsc.orgmdpi.com For example, introducing carboxamide groups can improve water solubility and cell membrane permeability. mdpi.com The design of these sensors often relies on mechanisms like Photoinduced Electron Transfer (PET). In a typical PET sensor, the receptor quenches the fluorophore's fluorescence in its free state. Upon binding to the target analyte (like a metal ion), the receptor's electron-donating ability is suppressed, which "turns on" the fluorescence, leading to a detectable signal. rsc.org This strategic functionalization allows for the development of highly sensitive and selective sensors for a variety of analytes under different conditions, including physiological pH. rsc.orggoogle.com

Sensing of Divalent and Heavy Metal Ions

A significant application of probes derived from 8-amino-2-naphthoic acid is the detection of divalent and heavy metal ions, which are of great environmental and biological concern. abechem.comnih.gov The ability to selectively detect ions like mercury (Hg²⁺) and zinc (Zn²⁺) is crucial for monitoring water quality and understanding biological processes.

Mercury is a highly toxic heavy metal, and its detection in environmental and biological samples is of paramount importance. abechem.commdpi.com Fluorescent chemosensors offer a sensitive and selective method for this purpose. mdpi.com Naphthalene-based probes have been developed for the selective detection of Hg²⁺ ions. researchgate.net The design of these sensors often involves a "turn-on" or "turn-off" fluorescence response upon binding with Hg²⁺. mdpi.com This selectivity is achieved by incorporating specific functional groups that have a high affinity for mercury. For instance, sensors can be designed where the interaction with Hg²⁺ triggers a desulfurization reaction or complexation that either enhances or quenches the fluorescence of the naphthalene fluorophore. mdpi.com

| Probe Type | Analyte | Key Feature | Detection Limit (LOD) | Reference |

| Naphthalene-based | Hg²⁺ | Excimer-monomer emission change | - | researchgate.net |

| Perylenebisimide-thiourea | Hg²⁺ | "Turn-on" fluorescence | 0.35 µM | mdpi.com |

| BODIPY-based | Hg²⁺ | Quenching via PET | 1.09 µM | nih.gov |

This table presents examples of fluorescent probes for mercury detection, highlighting different fluorophore platforms and their reported performance.

Zinc is an essential trace element involved in numerous biological processes, and abnormal Zn²⁺ levels are associated with various diseases. Therefore, developing sensors that can detect Zn²⁺ under physiological conditions (e.g., pH 7.4) is a key research goal. mdpi.comrsc.org Derivatives of 8-aminoquinoline, a structurally related compound, have shown great potential as receptors for Zn²⁺ due to their fast reactivity and good selectivity. mdpi.comresearchgate.net

Fluorescent chemosensors based on the 4-amino-1,8-naphthalimide (B156640) fluorophore (derived from naphthoic acid) functionalized with iminodiacetate receptors have been successfully synthesized for the highly selective and sensitive detection of Zn(II). rsc.org These sensors operate via a photoinduced electron transfer (PET) mechanism and are pH-independent in the physiological range, allowing them to function effectively in competitive biological media. rsc.org Upon binding Zn(II), these probes exhibit a significant "turn-on" fluorescence response. rsc.org

| Probe Platform | Receptor Type | Analyte | Detection Limit (Kd) | Conditions | Reference |

| 4-amino-1,8-naphthalimide | Iminodiacetate | Zn(II) | 4 nM | pH 7.4 buffered solution | rsc.org |

| 8-Aminoquinoline | Benzimidazole | Zn(II) | 0.176 µM | Methanol | researchgate.net |

| Gel-supported microinterface | 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine | Zn(II) | 0.05 µM | Static conditions | nih.gov |

This table showcases various sensor systems designed for the detection of zinc ions, detailing their components and performance metrics.

The detection of metal ions by 8-amino-2-naphthoic acid-based sensors relies on specific chemical interactions that translate a binding event into an optical signal. mdpi.com The primary mechanism is chelation, where the functionalized receptor part of the sensor forms multiple coordinate bonds with the metal ion. This interaction is highly dependent on the nature of the donor atoms in the receptor and the specific metal ion. mdpi.com

In many advanced sensors, this binding event is coupled with a photophysical process. A common strategy is the use of Photoinduced Electron Transfer (PET). rsc.org In the absence of the metal ion, the receptor (electron donor) quenches the fluorescence of the naphthalene fluorophore (electron acceptor). When the target metal ion binds to the receptor, it lowers the receptor's energy level, inhibiting the PET process. This suppression of quenching "turns on" the fluorescence, providing a clear signal for detection. rsc.org Another mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts molecular vibrations or rotations within the probe, leading to a significant increase in fluorescence quantum yield. nih.gov The specific design of the receptor and its linkage to the naphthalene fluorophore determines which mechanism will dominate and dictates the sensor's selectivity and sensitivity. mdpi.comrsc.org

Detection of Anions and Emerging Organic Pollutants

The unique chemical structure of 8-amino-2-naphthoic acid allows for its incorporation into chemosensors designed to detect specific ions and organic molecules through fluorescence modulation.

Discriminative Fluorescent Sensing of Nitro-Antibiotics

Derivatives of amino-naphthalimides, which share structural similarities with amino-naphthoic acids, have been successfully employed as "turn-off" fluorescent chemosensors for the discriminative detection of nitro-containing antibiotics. researchgate.net For example, N-phenyl-4-amino-1,8-naphthalimide (Nap-1) and N-phenyl-3-amino-1,8-naphthalimide (Nap-2) exhibit strong fluorescence that is quenched upon the addition of nitro-antibiotics like Nitrofurazone (NFZ) and Dimetridazole (DMZ). researchgate.net This quenching effect is attributed to an internal charge transfer (ICT) mechanism. researchgate.net

Similarly, coordination polymers (CPs) incorporating naphthoic acid derivatives have demonstrated the ability to detect nitrofurans (NFs) and nitroimidazoles (NMs) with high selectivity and sensitivity. rsc.org The fluorescence of these materials is significantly quenched in the presence of specific nitro-antibiotics. rsc.org Metal-organic frameworks (MOFs) have also been developed as fluorescent sensors for the detection of various nitro compounds, including antibiotics. dntb.gov.uaresearchgate.net

Table 1: Performance of Naphthoic Acid-Based Sensors for Nitro-Antibiotic Detection

| Sensor Platform | Target Analyte(s) | Detection Principle | Key Findings |

|---|---|---|---|

| N-phenyl-amino-1,8-naphthalimides (Nap-1, Nap-2) researchgate.net | Nitrofurazone (NFZ), Dimetridazole (DMZ) | Fluorescence Quenching (Turn-off) | High selectivity and sensitivity at ppb levels. |

| Coordination Polymers (CPs) rsc.org | Nitrofurans (NFs), Nitroimidazoles (NMs) | Luminescence Quenching | Effective identification of trace amounts of target antibiotics. |

Biological Imaging and Cellular Applications

The fluorescent properties of 8-amino-2-naphthoic acid and its derivatives make them suitable for visualizing and tracking processes within living cells.

Development of Fluorescent Probes for Visualizing Intracellular Processes

Fluorescence bioimaging is a powerful, non-invasive technique for studying biological events at the microscopic level. rsc.org Probes with aggregation-induced emission (AIE) characteristics are particularly advantageous as they overcome the limitations of conventional fluorophores, enabling real-time and long-term monitoring of intracellular dynamics. rsc.org While the direct use of 8-amino-2-naphthoic acid in AIE probes for intracellular processes is not explicitly detailed, the broader class of fluorescent probes is widely used for this purpose. rsc.org For instance, fluorescent probes are instrumental in monitoring intracellular Zn2+ levels and their signaling roles. nih.gov

Live Cell Bio-imaging and Sensing Applications

Derivatives of amino-naphthoic acid have been incorporated into fluorescent probes for live cell imaging. For example, a near-infrared (NIR) fluorescent probe based on a distyryl BODIPY derivative containing an amino naphthoic acid moiety has been synthesized for bioimaging of Palladium (Pd(II)) ions in living cells and mice. researchgate.net This probe operates on an "off-on" mechanism, where fluorescence is activated by the presence of the target ion. researchgate.net

Furthermore, rhodamine-based Schiff bases incorporating a naphthoic acid hydrazide moiety have been developed as chemosensors for imaging Pb2+ and Cu2+ ions in living cells. mdpi.com These probes can penetrate the cell membrane and exhibit enhanced fluorescence upon binding to the target metal ions. mdpi.com The biocompatibility of such probes is a key factor in their application for in vivo imaging. nih.gov Two-photon fluorescence imaging, which offers deeper tissue penetration and reduced photodamage, has also utilized AIE-active materials for various bioimaging applications. frontiersin.org

Development of High-Affinity Molecular Probes and Biological Ligands

The 2-naphthoic acid scaffold has proven to be a valuable template for designing high-affinity molecular probes for specific biological targets. A notable example is the development of antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in inflammatory processes. acs.orgacs.org Researchers have synthesized highly potent and selective P2Y14R antagonists based on a 2-naphthoic acid core. acs.org By functionalizing these antagonists with fluorophores, they have created high-affinity fluorescent probes. acs.org For instance, an Alexa Fluor 488-conjugated derivative exhibited exceptionally high affinity (Ki = 80 pM). acs.org These fluorescent probes are crucial tools for studying receptor pharmacology and for use in cell-based assays. acs.orgacs.org Modifications to the core structure, such as creating bridged piperidine (B6355638) analogues, have been explored to enhance properties like receptor affinity and hydrophobicity. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-Amino-2-naphthoic acid |

| 3-Hydroxy-2-naphthoic acid |

| 3-Amino-2-naphthoic acid |

| N-phenyl-4-amino-1,8-naphthalimide (Nap-1) |

| N-phenyl-3-amino-1,8-naphthalimide (Nap-2) |

| Nitrofurazone (NFZ) |

| Dimetridazole (DMZ) |

| Palladium (Pd(II)) |

| Lead (Pb2+) |

| Copper (Cu2+) |

| Alexa Fluor 488 |

| Cyanide (CN-) |

| Cyanate (B1221674) (CNO-) |

Structure-Based Design of P2Y₁₄ Receptor Antagonist Molecular Probes

The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars and is involved in inflammatory processes, making it an attractive therapeutic target. acs.orgnih.govresearchgate.net The development of high-affinity fluorescent probes for this receptor is crucial for its characterization and for screening potential drug candidates.

Research in this area has focused on using the potent and highly selective P2Y₁₄ receptor antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), as a template. acs.orgnih.govresearchgate.net Through structure-based design, which utilizes homology models of the P2Y₁₄ receptor based on the crystal structures of related GPCRs like the P2Y₁₂ receptor, researchers have identified suitable positions on the antagonist scaffold for the attachment of a fluorophore without compromising its binding affinity. acs.orgnih.govacs.org

Computational docking studies suggested that the piperidine ring of PPTN is an ideal site for modification. acs.orgnih.gov This led to the synthesis of chain-elongated alkynyl or amino derivatives of PPTN, which can then be coupled to a fluorescent dye via click chemistry or amide bond formation. acs.orgnih.gov This rational design approach has been instrumental in the creation of highly potent fluorescent molecular probes for the P2Y₁₄ receptor. acs.orgnih.govacs.org

Exploration of Structure-Activity Relationships (SAR) in Probe Development

The development of these fluorescent probes has been guided by a thorough exploration of the structure-activity relationships (SAR) of the 2-naphthoic acid series of P2Y₁₄ receptor antagonists. acs.orgnih.govacs.org Key findings from these SAR studies include:

Importance of the Carboxylate Group: The free carboxylate group on the 2-naphthoic acid core is crucial for receptor recognition and antagonist activity. Esterification of this group, for instance to an ethyl ester, leads to a significant decrease in potency. acs.org

Tolerance for Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a suitable position for chain extension and fluorophore attachment. N-substituted analogues of PPTN have been shown to retain low nanomolar antagonist activities. acs.org

Impact of the Fluorophore: The choice of fluorophore can significantly impact the affinity of the resulting probe. For example, a derivative conjugated with Alexa Fluor 488 (AF488), named MRS4174, exhibited exceptionally high affinity (Ki = 80 pM), which was an enhancement compared to the parent compound and the alkyne precursor. acs.orgnih.gov In contrast, a BODIPY-conjugated derivative showed weaker interaction with the receptor. acs.org

These SAR insights have not only enabled the development of the first high-affinity fluorescent antagonist probe for a P2Y receptor but also provide a valuable framework for the future design of even more sophisticated molecular tools for studying P2Y₁₄ receptor pharmacology. acs.orggrantome.com

Interactive Data Table: P2Y₁₄ Receptor Antagonist Activity of 2-Naphthoic Acid Derivatives

| Compound | Description | Kᵢ (nM) | Source(s) |

| 6 (PPTN) | Parent compound | 0.3 | acs.org |

| 19 | Ethyl ester of PPTN | >100 | acs.org |

| 22 | Hexynyl intermediate | 13 | nih.govacs.org |

| 30 (MRS4174) | Alexa Fluor 488 conjugate | 0.08 | acs.orgnih.gov |

| 32 | BODIPY derivative | Weaker affinity | acs.org |

Role in Catalysis and Asymmetric Synthesis

Exploration of 8-Amino-2-naphthol (B94697) and Related Derivatives as Chiral Organocatalysts

While research on the direct catalytic application of 8-Amino-2-naphthoic acid is limited, its derivative, 8-Amino-2-naphthol, has emerged as a noteworthy chiral organocatalyst. vulcanchem.comnih.govgla.ac.uk Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for metal catalysts, offering advantages in terms of sustainability and cost-effectiveness.

8-Amino-2-naphthol is recognized as a photoactive charge transfer compound and has been utilized as a fluorescent probe. vulcanchem.com More significantly for this discussion, it is employed as a chiral organocatalyst. vulcanchem.comnih.govgla.ac.uk The chirality in these systems often arises from non-biaryl atropisomerism, a type of stereoisomerism resulting from restricted rotation around a single bond. nih.gov

A notable application of derivatives of 8-amino-2-naphthol is in the asymmetric Friedel-Crafts amination of 2-naphthols. tandfonline.com In these reactions, the presence of the amino group at the 8-position is crucial for achieving atropostability in the products, which in turn allows for high enantioselectivity. tandfonline.com Research has shown that aminated cinchona alkaloids, which can be considered related derivatives, are effective organocatalysts for such transformations, yielding products with excellent enantiomeric excess (up to 98% ee). nih.govtandfonline.com The mechanism is believed to involve the formation of a two-point-contact ion pair between the zwitterionic forms of the organocatalyst and the 8-amino-2-naphthol substrate, which shields one face of the naphthol and directs the approach of the electrophile. tandfonline.com

Furthermore, the enantiomers of aminated 8-amino-2-naphthol have been successfully used for the direct alpha-fluorination of α-branched aldehydes, producing the fluorinated compounds with high enantioselectivity (up to 90% ee). nih.gov This demonstrates the versatility of the 8-amino-2-naphthol scaffold in promoting different types of asymmetric transformations.

Table 1: Applications of 8-Amino-2-naphthol Derivatives in Asymmetric Catalysis

| Catalytic Application | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Friedel-Crafts Amination | 2-Naphthols | N-C Axially Chiral Amino-naphthols | Up to 98% | nih.govtandfonline.com |

| Direct α-Fluorination | α-Branched Aldehydes | α-Fluorinated Aldehydes | Up to 90% | nih.gov |

Application in Organic Reaction Catalysis

The application of 8-Amino-2-naphthoic acid itself as a catalyst in organic reactions is an area that is not extensively documented in the available scientific literature. However, the principles of its potential catalytic activity can be inferred from related structures and general catalytic mechanisms.

Amidation reactions, the formation of an amide bond, are fundamental transformations in organic and medicinal chemistry. While direct evidence for the use of 8-Amino-2-naphthoic acid as a catalyst for amidation is scarce, the structural features of the molecule—a carboxylic acid and an amino group on a rigid aromatic backbone—suggest potential for bifunctional catalysis.

In principle, the carboxylic acid moiety could act as a Brønsted acid to activate an electrophile, while the amino group could function as a Brønsted base or a nucleophile. However, in the context of amidation, the presence of both an acid and a base within the same molecule could lead to intramolecular acid-base reactions, potentially deactivating the catalyst.

Studies on related aminobenzoic acids have shown their potential as catalysts in reactions like hydrazone and oxime formation, which share mechanistic similarities with amidation (i.e., condensation reactions involving a carbonyl group and a nucleophile). For instance, anthranilic acid (2-aminobenzoic acid) has been shown to be an effective catalyst for these reactions in aqueous media. The ortho-positioning of the amino and carboxylic acid groups is thought to facilitate intramolecular proton transfer in the transition state, thereby accelerating the reaction. While 8-Amino-2-naphthoic acid does not have this ortho relationship, the fixed geometry of the naphthalene (B1677914) scaffold could still allow for cooperative effects between the two functional groups.

It is important to note that the direct amidation of carboxylic acids is a challenging transformation that often requires harsh conditions or the use of coupling reagents. Catalytic approaches are highly sought after. Research in this area has explored various catalytic systems, including those based on copper for the oxidative direct amidation of nonactivated carboxylic acids with azoles. In one such study, 2-naphthoic acid was used as a substrate, highlighting the reactivity of the naphthoic acid moiety in amidation processes.

Detailed kinetic studies and Brønsted equation analyses are essential tools for elucidating reaction mechanisms and understanding the structure-activity relationships of catalysts. A Brønsted analysis, which correlates the catalytic rate constant with the pKa of the catalyst, can reveal whether general acid or general base catalysis is operative.

For reactions catalyzed by aminobenzoic acid derivatives in hydrazone formation, kinetic studies have been performed. These studies have helped to elucidate the role of the ortho-carboxylate group in intramolecular proton transfer.

However, a specific search of the scientific literature did not yield any kinetic studies or Brønsted equation analyses for reactions catalyzed by 8-Amino-2-naphthoic acid. Such studies would be invaluable in determining its potential as a bifunctional catalyst and in designing more efficient catalysts based on its scaffold. The lack of such data indicates that the catalytic properties of 8-Amino-2-naphthoic acid remain a largely unexplored area of research. Future investigations into the kinetics of reactions potentially catalyzed by this compound could provide significant insights into its mechanistic pathways and catalytic efficacy.

Contributions to Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Pharmaceutical Agents Utilizing Naphthoic Acid Scaffolds

The naphthoic acid core, including the 8-amino-2-naphthoic acid variant, serves as a foundational structure for the design and synthesis of new pharmaceutical agents. sci-hub.se The inherent properties of the naphthalene (B1677914) ring system, such as its rigidity and lipophilicity, make it an attractive starting point for developing molecules that can interact with specific biological targets. For instance, derivatives of 2-naphthoic acid have been explored as allosteric modulators of NMDA receptors, which are implicated in various neurological conditions. nih.gov The synthesis process often involves modifying the naphthoic acid structure by adding various functional groups to alter its chemical properties and biological activity. A common synthetic route to produce 8-amino-2-naphthoic acid involves the reduction of ethyl 8-nitro-2-naphthoate, followed by hydrolysis of the ester. epo.orgprepchem.com

Strategies for Enhancing Bioavailability and Stability of Drug Candidates

A significant hurdle in drug development is ensuring that the active compound can reach its target in the body in sufficient concentrations, a property known as bioavailability. Many promising drug candidates, including some naphthoic acid derivatives, exhibit poor pharmacokinetic profiles, such as low oral bioavailability. sci-hub.senih.gov To overcome this, medicinal chemists employ various strategies. One approach is to modify the chemical structure to improve stability and reduce metabolism. For example, introducing electron-withdrawing groups can decrease the rate of acyl glucuronidation, a major metabolic pathway for carboxylic acids. sci-hub.se Another strategy involves the use of absorption-promoting compositions, where the drug is formulated with nonionic surfactants, lecithin, and fatty acids to improve its absorption in the body. google.com The formation of cocrystals, which are multicomponent crystals of an active pharmaceutical ingredient (API) and a coformer, has also been shown to enhance the solubility and bioavailability of poorly soluble drugs. mdpi.com

Development of Proteasome Inhibitors for Therapeutic Applications

The proteasome is a critical cellular complex responsible for protein degradation. Inhibiting its function has emerged as a powerful strategy in cancer therapy, as tumor cells are often more sensitive to the disruption of protein homeostasis. nih.govtandfonline.com

Naphthoquinone Amino Acid Derivatives as Antitumor Agents

Naphthoquinone-amino acid derivatives have been identified as a promising class of proteasome inhibitors with antitumor activity. nih.govcore.ac.uk These compounds typically link a naphthoquinone group, which acts as the pharmacophore, to an amino acid or peptide moiety through a spacer. core.ac.uk The naphthoquinone core is believed to be the electrophilic component that interacts with the catalytic threonine residue of the proteasome. nih.gov Studies have shown that these derivatives can inhibit the proliferation of various cancer cell lines, including breast and cervical cancer. mdpi.com For example, certain naphthoquinone-asparagine derivatives have demonstrated significant inhibition of SiHa cervical cancer cell proliferation. mdpi.com

Structure-Activity Relationship (SAR) Studies in Proteasome Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For naphthoquinone-based proteasome inhibitors, SAR studies have revealed key structural features that influence their activity. The nature of the amino acid or peptide, the length and composition of the spacer, and substitutions on the naphthoquinone ring all play a role in determining the inhibitory potency against different proteasome subunits. nih.govcore.ac.uk For instance, some analogues have shown sub-micromolar IC50 values for the β1 and β5 subunits of the proteasome. nih.govcore.ac.uk These studies guide the rational design of more effective and specific proteasome inhibitors for cancer treatment.

Bioconjugation Strategies for Targeted Therapies and Diagnostics

Bioconjugation involves linking a biologically active molecule, such as a drug or imaging agent, to a targeting moiety that can direct it to specific cells or tissues. This approach can enhance therapeutic efficacy while minimizing off-target side effects. The 2-naphthoic acid scaffold has been utilized in the development of fluorescent probes for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes. acs.orgacs.orgresearchgate.net By attaching a fluorophore to the naphthoic acid derivative, researchers can create tools to study the receptor's function and distribution. acs.orgresearchgate.net Similarly, ferrocenyl peptide bioconjugates derived from ferrocenyl-2-naphthoic acid have been synthesized and evaluated for their anti-cancer activity. dcu.ie These bioconjugation strategies hold great promise for the development of targeted therapies and diagnostic agents for a variety of diseases.

Biochemical and Enzymatic Activity Studies

Investigation of Microbial Metabolism of Hydroxynaphthoic Acids

The microbial metabolism of aromatic compounds is a crucial element of environmental bioremediation and involves a diverse array of enzymatic pathways. While direct studies on the microbial metabolism of 8-Amino-2-naphthoic acid are not extensively documented, research into related hydroxynaphthoic acids provides valuable comparative insights. Hydroxynaphthoic acids often appear as intermediates in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govgrafiati.com For instance, the anaerobic degradation of naphthalene (B1677914) by certain sulfate-reducing bacteria involves the formation of 2-naphthoic acid, which is subsequently reduced. researchgate.netgrafiati.com Similarly, the degradation of tetralin, a related compound, can produce 5,6,7,8-tetrahydro-2-naphthoic acid as a major metabolite. researchgate.netgrafiati.com

The metabolism of these compounds often involves nonoxidative decarboxylation, a key step catalyzed by a specific class of enzymes. asm.org While the metabolic fate of 8-Amino-2-naphthoic acid within microbial communities remains a subject for further investigation, the pathways established for hydroxynaphthoic and naphthoic acids suggest potential enzymatic activities that could also be relevant for their amino-substituted counterparts.

Functional Characterization of Nonoxidative Decarboxylases

Nonoxidative decarboxylases are a fascinating group of enzymes that catalyze the removal of a carboxyl group from aromatic molecules without the involvement of an oxidant. nih.govacs.orgutsa.edu These enzymes are significant in the microbial breakdown of various aromatic compounds. asm.orgebi.ac.uk

Enzymatic Transformation by Amidohydrolase 2 Protein Family Members (e.g., HndA)

The Amidohydrolase 2 protein family includes several nonoxidative decarboxylases. nih.govasm.org A notable member of this family is HndA, a 2-hydroxy-1-naphthoic acid nonoxidative decarboxylase discovered in a Burkholderia species. nih.govnih.govresearchgate.net This enzyme catalyzes the conversion of 2-hydroxy-1-naphthoic acid (2H1NA) to 2-naphthol. nih.govgrafiati.com The gene encoding HndA produces a protein of 316 amino acids. nih.govresearchgate.net While HndA shows high identity to other uncharacterized proteins in Burkholderia species, its sequence similarity to well-characterized nonoxidative decarboxylases like γ-resorcylate decarboxylase is more modest, at around 27%. nih.govasm.orgresearchgate.net

Although HndA's activity has been specifically characterized with 2-hydroxy-1-naphthoic acid, its relationship within the amidohydrolase superfamily suggests a common structural fold and mechanistic features shared with other enzymes in this class, which are known to act on a variety of substrates. nih.govacs.orgutsa.edu However, direct enzymatic transformation of 8-Amino-2-naphthoic acid by HndA or other characterized members of this family has not yet been reported.

Substrate Specificity, Mutagenesis, and Enzyme Catalysis Mechanisms

Studies on nonoxidative decarboxylases reveal a range of substrate specificities and catalytic mechanisms. For example, HndA demonstrates strict substrate specificity for 2-hydroxy-1-naphthoic acid and does not transform similar compounds like 1-naphthoic acid or 2-naphthoic acid. nih.gov This high degree of specificity is a hallmark of many enzymes in this family. nih.govgrafiati.com

Site-directed mutagenesis has been a powerful tool for elucidating the structure-function relationships in these enzymes. science.govfrontiersin.orgresearchgate.net In HndA, mutagenesis studies have helped to identify key amino acid residues involved in metal coordination and substrate binding. nih.govnih.govresearchgate.net For instance, conserved histidine and aspartate residues are crucial for binding the metal cofactor, which is essential for catalysis. nih.gov Another conserved histidine has been identified as playing a vital role in the catalytic mechanism of related enzymes like ACMSD and γ-RSD. nih.gov

The catalytic mechanism of some non-oxidative decarboxylases is proposed to involve a combination of acid-base catalysis and transition state stabilization, sometimes involving a catalytic dyad of amino acids. researchgate.netnih.gov In some fungal decarboxylases, a pair of tryptophan residues acts as a clamp, twisting the substrate's carboxyl group and destabilizing it for removal. nih.gov

The table below summarizes the kinetic parameters for the HndA enzyme with its specific substrate, 2-hydroxy-1-naphthoic acid.

| Enzyme | Substrate | K_m (mM) | V_max (μmol/min) | k_cat/K_m (mM⁻¹ s⁻¹) |

| HndA | 2-hydroxy-1-naphthoic acid | 0.17 | 0.02 | 47.05 |

| Data sourced from biochemical studies on recombinant HndA. nih.gov |